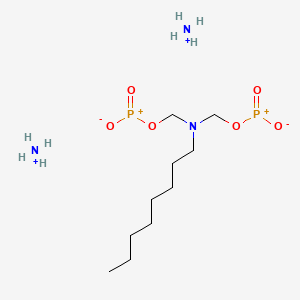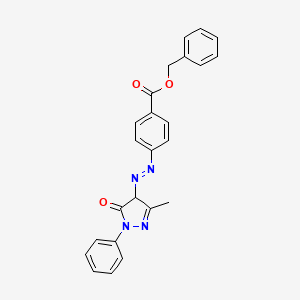
Phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, dioctyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, dioctyl ester is a chemical compound with the molecular formula C21H34Cl4NO3P and a molecular weight of 521.29 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with four chlorine atoms and a phosphonic acid ester group. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, dioctyl ester typically involves the esterification of phosphonic acid derivatives with dioctyl alcohol. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. The process may involve the use of catalysts to increase the reaction rate and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high efficiency and consistency in the final product .
Análisis De Reacciones Químicas
Types of Reactions
Phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, dioctyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce alcohols. Substitution reactions can result in various substituted pyridine derivatives .
Aplicaciones Científicas De Investigación
Phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, dioctyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphonic acid derivatives.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, dioctyl ester involves its interaction with molecular targets and pathways. The compound’s phosphonic acid ester group can interact with enzymes and proteins, potentially inhibiting their activity. The chlorine atoms on the pyridine ring may also contribute to its reactivity and binding affinity with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
- Phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, dimethyl ester
- Phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, diethyl ester
- Phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, dibutyl ester
Uniqueness
Phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, dioctyl ester is unique due to its longer alkyl chains (octyl groups) compared to other similar compounds.
Propiedades
Número CAS |
62652-96-4 |
|---|---|
Fórmula molecular |
C21H34Cl4NO3P |
Peso molecular |
521.3 g/mol |
Nombre IUPAC |
2,3,5,6-tetrachloro-4-dioctoxyphosphorylpyridine |
InChI |
InChI=1S/C21H34Cl4NO3P/c1-3-5-7-9-11-13-15-28-30(27,29-16-14-12-10-8-6-4-2)19-17(22)20(24)26-21(25)18(19)23/h3-16H2,1-2H3 |
Clave InChI |
OHRUPCRSJRFCCU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOP(=O)(C1=C(C(=NC(=C1Cl)Cl)Cl)Cl)OCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



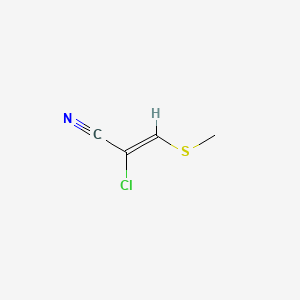

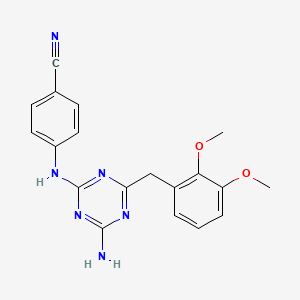
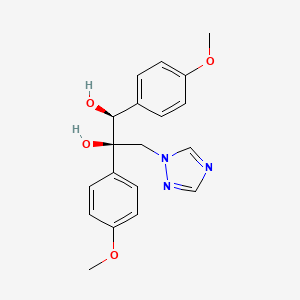


![4-bromo-2,6-dimethylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium](/img/structure/B12684248.png)



